molecular formula C15H13N3O2S B5656833 N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide

Cat. No. B5656833
M. Wt: 299.3 g/mol
InChI Key: DOBBWDJKISWWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are often performed in water as the solvent, making the process much cheaper .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of Mycobacterium tuberculosis . The specific interactions and changes caused by N-(6-ethoxy-1,3-benzothiazol-2-yl)isonicotinamide remain to be elucidated.

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The specific effects of this compound at the molecular and cellular level remain to be elucidated.

Advantages and Limitations for Lab Experiments

NEB has several advantages for lab experiments. It is easy to synthesize, and the yield of the product is usually high. NEB is also stable under various conditions, which makes it suitable for various biological assays. However, NEB has some limitations for lab experiments. NEB is insoluble in water, which makes it difficult to use in aqueous-based assays. Additionally, NEB has poor bioavailability, which limits its use in vivo.

Future Directions

NEB has several potential future directions for research. NEB can be used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and inflammation. NEB can also be modified to improve its bioavailability and solubility, which can enhance its efficacy. Additionally, NEB can be used in combination with other drugs to enhance their efficacy and reduce their side effects. Furthermore, NEB can be used in various biological assays to study its mechanism of action and its interaction with various enzymes and proteins.

Synthesis Methods

NEB can be synthesized using a simple and straightforward method. The synthesis of NEB involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization. The yield of the product is usually high, and the purity can be determined by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

NEB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. NEB has been shown to possess a wide range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. NEB has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and inflammation.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-11-3-4-12-13(9-11)21-15(17-12)18-14(19)10-5-7-16-8-6-10/h3-9H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBBWDJKISWWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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